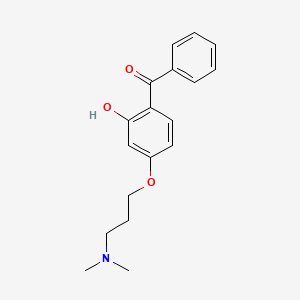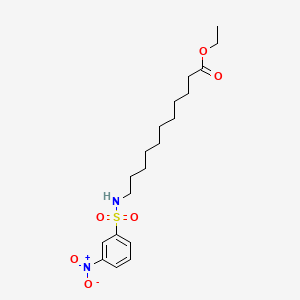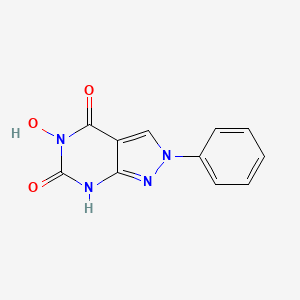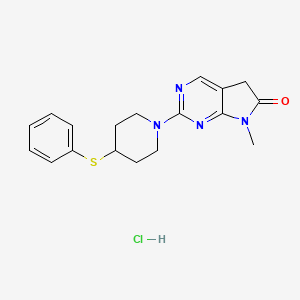
14-Deoxydigoxigenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Deoxydigoxigenin is a derivative of digoxigenin, which is a steroidal compound found in the foxglove plant (Digitalis species). This compound is part of the cardiac glycosides family, known for their ability to inhibit the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels and enhanced cardiac contractility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 14-Deoxydigoxigenin can be synthesized from its respective 14:15-anhydrogenins. The preparation involves specific reaction conditions that include the use of various reagents and catalysts to achieve the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves multiple steps of organic reactions, including oxidation and reduction processes, to obtain high purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 14-Deoxydigoxigenin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, and dichloromethane are commonly used solvents in these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
14-Deoxydigoxigenin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Employed in studies related to enzyme inhibition and cardiac function.
Medicine: Investigated for its potential therapeutic effects in treating heart conditions.
Industry: Utilized in the production of diagnostic assays and other biochemical applications
Mecanismo De Acción
14-Deoxydigoxigenin exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which subsequently reduces the activity of the sodium-calcium exchanger. As a result, intracellular calcium levels rise, enhancing cardiac contractility and improving heart function .
Comparación Con Compuestos Similares
- Digitoxin
- Digoxin
- Digitoxigenin
- Digoxigenin
- Lanatoside A
- Lanatoside C
Comparison: 14-Deoxydigoxigenin is unique in its structure due to the absence of a hydroxyl group at the 14th position, which differentiates it from other similar compounds like digoxigenin and digitoxigenin. This structural difference can influence its pharmacological activity and potency .
Propiedades
Número CAS |
119181-60-1 |
|---|---|
Fórmula molecular |
C23H34O4 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O4/c1-22-8-7-15(24)10-14(22)3-4-16-18-6-5-17(13-9-21(26)27-12-13)23(18,2)20(25)11-19(16)22/h9,14-20,24-25H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,19+,20-,22+,23-/m1/s1 |
Clave InChI |
SFLUOWHWUKEJIC-BEHLGQDMSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@H]3CC[C@@H]4C5=CC(=O)OC5)C)O)O |
SMILES canónico |
CC12CCC(CC1CCC3C2CC(C4(C3CCC4C5=CC(=O)OC5)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















